Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is a derivative of piperidine and pyridine, and it is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride typically involves the esterification of 4-piperidinecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then reacted with 4-pyridinecarboxylic acid under acidic conditions to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, methyl ester
- 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, propyl ester
- 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, butyl ester
Uniqueness
4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester, Monohydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl, propyl, and butyl counterparts. This uniqueness makes it particularly valuable in certain chemical syntheses and research applications .
Properties
Molecular Formula |
C13H19ClN2O2 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
ethyl 1-pyridin-4-ylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12;/h3-4,7-8,11H,2,5-6,9-10H2,1H3;1H |
InChI Key |
XUXPANYASJFALC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.